![molecular formula C8H11N B1293918 2-Isopropylpyridine CAS No. 644-98-4](/img/structure/B1293918.png)
2-Isopropylpyridine
Overview
Description
2-Isopropylpyridine, also known as 2-propan-2-ylpyridine, is a chemical compound with the molecular formula C8H11N . It has a molecular weight of 121.18 g/mol . The IUPAC name for this compound is 2-propan-2-ylpyridine .
Molecular Structure Analysis
The molecular structure of 2-Isopropylpyridine consists of a pyridine ring with an isopropyl group attached to the 2-position . The InChI representation of the molecule is InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3
. The canonical SMILES representation is CC(C)C1=CC=CC=N1
.
Physical And Chemical Properties Analysis
2-Isopropylpyridine has a density of 0.9±0.1 g/cm³ . It has a boiling point of 159.8±0.0 °C at 760 mmHg . The vapor pressure of the compound is 3.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 38.0±3.0 kJ/mol . The flash point is 23.2±11.4 °C . The index of refraction is 1.492 . The molar refractivity is 38.5±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 1 freely rotating bond . The polar surface area is 13 Ų . The polarizability is 15.3±0.5 10^-24 cm³ . The surface tension is 32.3±3.0 dyne/cm . The molar volume is 132.7±3.0 cm³ .
Scientific Research Applications
Surface Adhesive Compounds Analysis
2-Isopropylpyridine has been used in the development of a dual plasma desorption/ionization system for the noncontact and highly sensitive analysis of surface adhesive compounds . This system uses two plasmas: the first plasma is used for the desorption of the surface compounds, whereas the second is used for the ionization of the desorbed compounds . This allows each process to be optimized individually .
Mass Spectrometry
The dual plasma desorption/ionization system mentioned above has been successfully used to analyze phenyl salicylate and 2-isopropylpyridine . It was possible to detect the mass signals derived from a sample even at a distance 50 times greater than the distance from the position at which the samples were detached .
Analysis of Heat-Sensitive Substrates
The dual plasma desorption/ionization system can also be used for the semi-invasive analysis of compounds on heat-sensitive substrates such as skin . This has potential applications in various fields, such as medicine, manufacture of cosmetics, food hygiene, and criminal investigation .
Medicinal Chemistry
The structure of 2-Isopropylpyridine suggests potential applications in medicinal chemistry. The pyridine ring is found in many biologically active molecules, making it a valuable component in the development of new drugs.
Organic Synthesis
2-Isopropylpyridine can also be used in organic synthesis. The boronic acid functional group is a useful intermediate for creating new carbon-carbon bonds, a key process in organic synthesis.
Suzuki-Miyaura Coupling
The boronic acid group in 2-Isopropylpyridine can be used in Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond with another organic fragment containing a suitable leaving group, in the presence of a palladium catalyst. This reaction is valuable for organic synthesis.
properties
IUPAC Name |
2-propan-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYPDUUXDADWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862353 | |
Record name | 2-(Propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyridine | |
CAS RN |
644-98-4, 75981-47-4 | |
Record name | 2-Isopropylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Isopropylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Isopropyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 644-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |
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Record name | 2-(Propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ISOPROPYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2-isopropylpyridine in synthetic chemistry?
A1: 2-Isopropylpyridine serves as a valuable building block in organic synthesis. It can be deprotonated using strong bases, generating a nucleophilic species that readily reacts with various electrophiles. This property enables its use in constructing complex molecules, particularly polydentate chelating N-donor ligands. []
Q2: Can you describe a specific synthetic route using 2-isopropylpyridine that highlights its reactivity?
A2: One notable reaction sequence involves the interaction of 2-isopropylpyridine with perfluoro-N-fluoropiperidine in the presence of caesium fluoride. This reaction leads to the formation of perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine), which can then undergo aromatization to yield perfluoro-(2-isopropylpyridine). This multi-step process demonstrates a potential route to synthesize 2-substituted tetrafluoropyridines using 2-isopropylpyridine as a starting material. []
Q3: Are there any challenges associated with the metallation of 2-isopropylpyridine?
A3: Yes, direct metallation of 2-isopropylpyridine can be challenging due to steric hindrance posed by the isopropyl group. This hindrance makes it difficult for bulky bases to access the acidic proton. [, ]
Q4: How is 2-isopropylpyridine employed in analytical chemistry?
A4: 2-isopropylpyridine serves as a model analyte in developing novel mass spectrometry techniques for surface analysis. For instance, it has been successfully detected and quantified using a dual plasma desorption/ionization system. This system employs two plasmas: the first for desorbing surface compounds and the second for ionizing the desorbed species. [] This approach enables the analysis of 2-isopropylpyridine and other compounds on heat-sensitive substrates with high sensitivity.
Q5: What is the role of hydrogen gas in the mass spectrometry analysis of 2-isopropylpyridine?
A5: Adding a small, optimized amount of hydrogen gas (0%–0.02% v/v) to the ionizing plasma in the dual plasma desorption/ionization system significantly enhances the intensity of the mass signal for 2-isopropylpyridine. This enhancement is attributed to the increased production of protons, which act as the primary ionizing agents in this technique. By optimizing the hydrogen flow rate, researchers achieved a mass signal intensity 45–824 times greater than without hydrogen addition. []
Q6: Has the limit of detection for 2-isopropylpyridine been determined using this mass spectrometry method?
A6: Yes, the dual plasma desorption/ionization mass spectrometry method demonstrated a limit of detection of 42 pmol for 2-isopropylpyridine. This high sensitivity highlights the technique's potential for analyzing trace amounts of this compound on various surfaces. []
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